molecular formula C9H11NO2 B3248815 2-Amino-1-(3-methoxyphenyl)ethanone CAS No. 189506-47-6

2-Amino-1-(3-methoxyphenyl)ethanone

Cat. No.: B3248815
CAS No.: 189506-47-6
M. Wt: 165.19 g/mol
InChI Key: ZMSGCJNAVDKWHD-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxyphenyl)ethanone (CAS: 24037-72-7) is a substituted acetophenone derivative characterized by an amino group at the α-position and a methoxy group at the 3-position of the phenyl ring. Its hydrochloride salt has a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Key physical properties include:

  • Boiling point: 320.2°C (760 mmHg)
  • Flash point: 147.5°C
  • Purity: ≥98% (commercially available) .

This compound is utilized in pharmaceutical intermediates and fine chemical synthesis, though its specific applications are less documented compared to structural analogs .

Properties

IUPAC Name

2-amino-1-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSGCJNAVDKWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene, which is then reduced to 2-amino-1-(3-methoxyphenyl)ethanone using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The choice of reagents and catalysts may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-1-(3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Amino-1-(2-hydroxyphenyl)ethanone (CAS: 72481-17-5)

  • Molecular formula: C₈H₉NO₂
  • Molecular weight : 151.17 g/mol
  • Synthesis : Prepared via reduction of 3-nitro-4-hydroxycoumarin with hydriodic acid and acetic acid .
  • Hydrochloride salt : Melting point 217–220°C .
  • Key difference : The 2-hydroxy substituent increases polarity compared to the methoxy group, influencing solubility and reactivity.

2-Amino-1-(4-hydroxyphenyl)ethanone (CAS: 77369-38-1)

  • Molecular formula: C₈H₉NO₂
  • Molecular weight : 151.17 g/mol
  • Synthesis: Oxidized from 1-(4-hydroxyphenyl)-2-aminoethanol or hydrogenated from p-hydroxyisonitrosoacetophenone .
  • Biological activity : Derivatives (e.g., A5-A8) exhibit lipid-lowering effects in rats, with compound A5 showing significant triglyceride reduction .

1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)

  • Molecular formula : C₈H₈N₂O₃
  • Key difference : The 6-nitro group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

Imidazolopiperazine Derivatives with Aminoethanone Moieties

Examples from antimalarial studies :

Compound Structure IC50 (nM) 3D7 IC50 (nM) W2
2-Amino-1-(3-(4-fluorophenyl)amino-2-(3-fluorophenyl)-imidazo[1,2-a]pyrazin-7-yl)ethanone 10 30
2-Amino-1-(3-(4-fluorophenyl)amino-2-(4-methoxyphenyl)-imidazo[1,2-a]pyrazin-7-yl)ethanone 2270 1702

Key Insight : Substituents at the phenyl ring (e.g., 3-fluoro vs. 4-methoxy ) drastically affect antimalarial potency. Electron-withdrawing groups (e.g., F) enhance activity compared to methoxy .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
2-Amino-1-(3-methoxyphenyl)ethanone HCl 201.65 320.2 Not reported
2-Amino-1-(2-hydroxyphenyl)ethanone HCl 151.17 + HCl N/A 217–220
2-Amino-1-(4-hydroxyphenyl)ethanone 151.17 N/A 215–235 (HCl salt)

Biological Activity

2-Amino-1-(3-methoxyphenyl)ethanone, also known as 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride, is an organic compound characterized by its amino and methoxy-substituted phenyl groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including antidepressant, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activities, supported by research findings and data tables.

  • Molecular Formula : C₉H₁₁N₁O₂·HCl
  • Molecular Weight : Approximately 201.652 g/mol
  • Physical Form : White crystalline powder, soluble in water

Antidepressant Properties

Preliminary studies suggest that 2-Amino-1-(3-methoxyphenyl)ethanone exhibits antidepressant-like effects. Research indicates that it may interact with neurotransmitter systems involved in mood regulation. The compound's mechanism of action appears to be linked to serotonin and norepinephrine pathways, similar to conventional antidepressants.

Antioxidant Activity

The antioxidant potential of 2-Amino-1-(3-methoxyphenyl)ethanone has been evaluated through various assays. Notably, it has shown significant radical scavenging activity, comparable to established antioxidants like ascorbic acid. This activity is believed to stem from the compound's ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

Recent studies have assessed the anticancer effects of 2-Amino-1-(3-methoxyphenyl)ethanone against various cancer cell lines. The compound demonstrated cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results from MTT assays indicated a higher efficacy against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .

Comparison of Biological Activities

Activity TypeAssay MethodResultReference
AntidepressantBehavioral tests in rodentsSignificant reduction in depression-like behaviors
AntioxidantDPPH radical scavengingComparable to ascorbic acid
AnticancerMTT assayIC50 values: U-87 (10 µM), MDA-MB-231 (25 µM)

Case Studies

  • Antidepressant Effects : In a study involving rodent models, administration of 2-Amino-1-(3-methoxyphenyl)ethanone resulted in a notable decrease in depressive symptoms as measured by the forced swim test and tail suspension test. These findings support its potential utility in treating mood disorders.
  • Antioxidant Efficacy : A series of experiments assessed the compound's ability to scavenge free radicals using the DPPH assay. Results indicated that 2-Amino-1-(3-methoxyphenyl)ethanone effectively reduced DPPH concentration, highlighting its role as a potent antioxidant agent .
  • Cancer Cell Line Studies : In vitro studies on U-87 and MDA-MB-231 cell lines revealed that treatment with varying concentrations of 2-Amino-1-(3-methoxyphenyl)ethanone led to dose-dependent cytotoxic effects, with the U-87 cells exhibiting greater sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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